N-(2-ethylphenyl)-N'-(4-methylbenzyl)urea
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Overview
Description
N-(2-ethylphenyl)-N’-(4-methylbenzyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with an ethyl group and the other with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-N’-(4-methylbenzyl)urea typically involves the reaction of 2-ethylphenyl isocyanate with 4-methylbenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-ethylphenyl isocyanate+4-methylbenzylamine→N-(2-ethylphenyl)-N’-(4-methylbenzyl)urea
The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-ethylphenyl)-N’-(4-methylbenzyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-N’-(4-methylbenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
N-(2-ethylphenyl)-N’-(4-methylbenzyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-N’-(4-methylbenzyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The urea functional group can form hydrogen bonds with target molecules, influencing their structure and function. Additionally, the aromatic rings may participate in π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-N’-(4-methylphenyl)urea: Similar structure but with a different substitution pattern on the aromatic ring.
N-(2-methylphenyl)-N’-(4-methylbenzyl)urea: Similar structure with a methyl group instead of an ethyl group on the aromatic ring.
N-(2-ethylphenyl)-N’-(4-chlorobenzyl)urea: Similar structure with a chlorine atom instead of a methyl group on the aromatic ring.
Uniqueness
N-(2-ethylphenyl)-N’-(4-methylbenzyl)urea is unique due to the specific combination of substituents on the aromatic rings. This unique structure can influence its chemical reactivity, biological activity, and potential applications. The presence of both ethyl and methyl groups may enhance its solubility and stability compared to similar compounds.
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-[(4-methylphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-3-15-6-4-5-7-16(15)19-17(20)18-12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNBSXVOPSGTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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